

# Technical Guide: Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

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## Compound of Interest

Compound Name: COOEt-bicyclo[2.2.2]octane-CHO

Cat. No.: B13652258

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CAS Number: 959958-67-9

## A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of novel bicyclic scaffolds.

The bicyclo[2.2.2]octane core is a rigid, three-dimensional structure that offers significant advantages in drug design. Its defined spatial arrangement of functional groups can lead to enhanced binding affinity and selectivity for biological targets. This has spurred the exploration of its derivatives in various therapeutic areas, including the development of antiviral and anti-inflammatory agents.<sup>[1]</sup>

## Physicochemical Properties

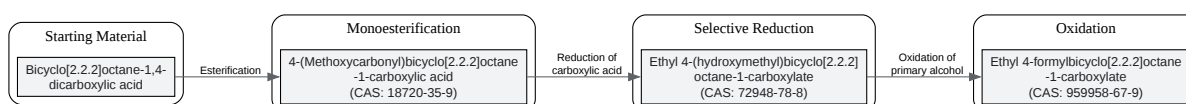
A summary of the key physicochemical properties of ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate and its closely related methyl analog are presented below.

| Property          | Value (Ethyl Ester)                            | Value (Methyl Ester)                           | Reference |
|-------------------|--|--|-----------|
| CAS Number        | 959958-67-9                                    | 94994-25-9                                     | [2]       |
| Molecular Formula | C <sub>12</sub> H <sub>18</sub> O <sub>3</sub> | C <sub>11</sub> H <sub>16</sub> O <sub>3</sub> | [3]       |
| Molecular Weight  | 210.27 g/mol                                   | 196.24 g/mol                                   | [3]       |

## Synthesis and Reactivity

Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical research. The formyl and ester functionalities provide versatile handles for a variety of chemical transformations.

While a specific, detailed synthesis protocol for ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is not readily available in peer-reviewed literature, a general approach can be inferred from the synthesis of the parent carboxylic acid and related esters. A plausible synthetic route is outlined below.



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Caption: Plausible synthetic workflow for the target compound.

A general experimental protocol for the oxidation of a primary alcohol on the bicyclo[2.2.2]octane core to the corresponding aldehyde is described below. This can be adapted for the synthesis of the target compound.

## Experimental Protocol: Oxidation of Bicyclo[2.2.2]octane-1-methanol to Bicyclo[2.2.2]octane-

## 1-carbaldehyde

This procedure is based on a literature method for a similar transformation and may require optimization for the specific substrate.

Materials:

- (Bicyclo[2.2.2]octan-1-yl)methanol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (anhydrous)
- Silica gel

Procedure:

- To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, add a solution of (bicyclo[2.2.2]octan-1-yl)methanol in anhydrous dichloromethane.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Concentrate the filtrate under reduced pressure to yield the crude bicyclo[2.2.2]octane-1-carbaldehyde.
- The crude product can be used in the next step without further purification.

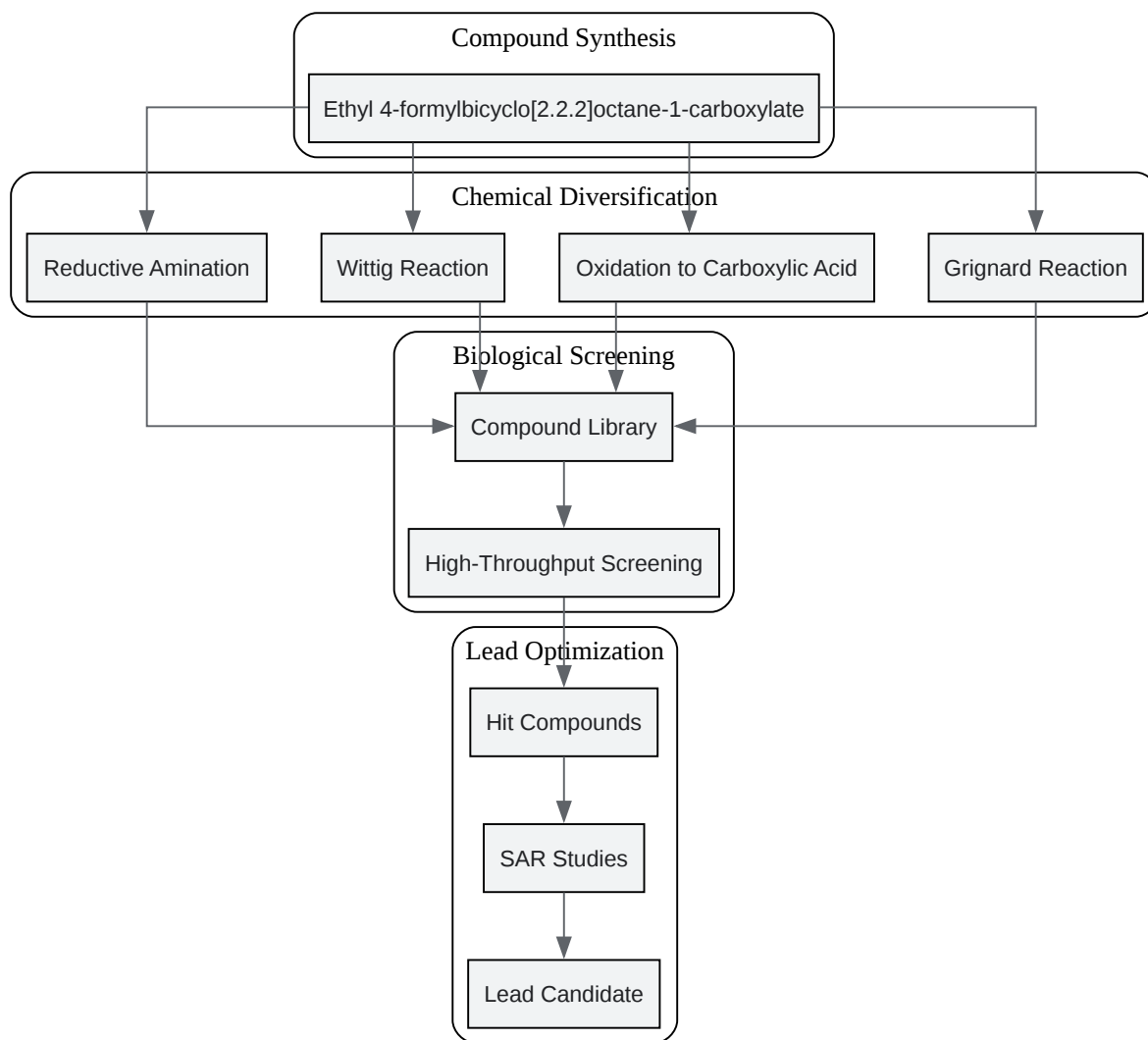
## Applications in Drug Discovery

The rigid bicyclo[2.2.2]octane scaffold is of significant interest in medicinal chemistry as a bioisostere for the phenyl ring.<sup>[4]</sup> This substitution can lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability.<sup>[4]</sup>

Derivatives of the bicyclo[2.2.2]octane core have been investigated for a range of biological activities, with a notable focus on antiviral agents.<sup>[1][5][6][7]</sup> The defined three-dimensional structure allows for precise positioning of pharmacophoric groups, which can result in potent and selective interactions with biological targets.

While specific biological data for ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is not publicly available, its role as a synthetic intermediate suggests its utility in the generation of libraries of compounds for high-throughput screening in drug discovery campaigns. The aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR).

The following diagram illustrates a potential drug discovery workflow utilizing this versatile building block.



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Caption: Drug discovery workflow utilizing the target compound.

## Conclusion

Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its rigid, three-dimensional scaffold and reactive functional groups make it an attractive starting point for the development of new therapeutic agents, particularly in the antiviral field. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

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